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Compound of Interest

Compound Name: 2-Chloro-6-methoxybenzaldehyde

Cat. No.: B1589374 Get Quote

An In-Depth Guide to 2-Chloro-6-methoxybenzaldehyde: A Versatile Building Block in

Modern Organic Synthesis

Introduction: The Strategic Value of a Substituted
Benzaldehyde
2-Chloro-6-methoxybenzaldehyde is a highly functionalized aromatic aldehyde that has

emerged as a crucial intermediate in the synthesis of complex organic molecules.[1] Its utility

spans from the development of novel pharmaceuticals and agrochemicals to the creation of

fine chemicals and materials.[1][2] The strategic placement of the chloro, methoxy, and

aldehyde groups on the benzene ring imparts a unique combination of steric and electronic

properties. These features allow for selective transformations and the construction of intricate

molecular architectures that would be challenging to access through other means.

The core value of this building block lies in the reactivity of the aldehyde and the aryl chloride,

modulated by the ortho-methoxy group. The aldehyde serves as a versatile handle for classic

carbonyl chemistry, including condensations, reductive aminations, and olefinations. The aryl

chloride, though traditionally less reactive than its bromide or iodide counterparts, can

participate in modern cross-coupling reactions, enabling the formation of complex biaryl

structures.[3][4] The presence of both the electron-withdrawing chlorine and electron-donating

methoxy group, along with the significant steric hindrance they impose, presents both

challenges and opportunities for the synthetic chemist, demanding a nuanced understanding of

reaction mechanisms for successful application.[5][6] This guide provides detailed application
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notes and protocols for key transformations involving 2-chloro-6-methoxybenzaldehyde,

offering field-proven insights for researchers in organic synthesis and drug discovery.

Physicochemical and Safety Profile
A clear understanding of the compound's properties and hazards is fundamental for its safe

and effective use in the laboratory.

Property Value Source

IUPAC Name
2-chloro-6-

methoxybenzaldehyde
[7]

CAS Number 29866-54-4 [7][8]

Molecular Formula C₈H₇ClO₂ [7][9]

Molecular Weight 170.59 g/mol [7][9]

Appearance Solid [9]

SMILES COC1=C(C(=CC=C1)Cl)C=O [7][9]

InChIKey
UHXUZNJCLHADGD-

UHFFFAOYSA-N
[7][9]

Hazard Identification: This compound should be handled with appropriate personal protective

equipment in a well-ventilated fume hood.

H302: Harmful if swallowed.[7][9]

H315: Causes skin irritation.[7]

H319: Causes serious eye irritation.[7]

H335: May cause respiratory irritation.[7]

Application I: Carbon-Carbon Double Bond
Formation via the Wittig Reaction
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The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes

and ketones into alkenes with a high degree of regioselectivity.[10][11][12] When applied to 2-
chloro-6-methoxybenzaldehyde, the reaction is heavily influenced by the steric bulk of the

two ortho substituents. This hindrance can impede the approach of the phosphorus ylide to the

carbonyl carbon, potentially slowing the reaction rate.[13] Therefore, careful selection of the

ylide and reaction conditions is essential for achieving high yields.

The reaction proceeds through the nucleophilic attack of the ylide on the aldehyde's carbonyl

carbon, forming a betaine or oxaphosphetane intermediate, which then collapses to yield the

desired alkene and the highly stable triphenylphosphine oxide byproduct.[10]

2-Chloro-6-methoxybenzaldehyde

[Oxaphosphetane Intermediate]

 +

Phosphonium Ylide
(Ph₃P=CHR)

Substituted Alkene
 Elimination

Triphenylphosphine Oxide
(Ph₃P=O)

Click to download full resolution via product page

Figure 1: General scheme of the Wittig Reaction.

Protocol: Synthesis of 2-Chloro-1-methoxy-3-(2-
phenylethenyl)benzene
This protocol details the reaction with benzyltriphenylphosphonium ylide to form a stilbene

derivative.

Materials:

2-Chloro-6-methoxybenzaldehyde

Benzyltriphenylphosphonium chloride

Potassium tert-butoxide (KOtBu)

Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl)

Ethyl acetate

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Ylide Generation:

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or

Nitrogen), add benzyltriphenylphosphonium chloride (1.2 equivalents).

Add anhydrous THF to create a suspension.

Cool the flask to 0 °C using an ice bath.

Slowly add potassium tert-butoxide (1.1 equivalents) portion-wise. The formation of the

deep orange or red ylide will be observed.

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for

an additional hour.

Wittig Reaction:

In a separate flame-dried flask, dissolve 2-chloro-6-methoxybenzaldehyde (1.0

equivalent) in anhydrous THF.

Slowly add the aldehyde solution to the ylide solution via cannula or syringe at room

temperature.

Stir the reaction mixture for 4-6 hours, or until Thin Layer Chromatography (TLC) analysis

confirms the consumption of the starting aldehyde.

Workup and Purification:
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Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel (e.g., using a

hexane/ethyl acetate gradient) to isolate the target alkene.

Application II: Biaryl Synthesis via Suzuki-Miyaura
Cross-Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming C-C bonds

between aryl halides and organoboron compounds.[3][14][15] Utilizing 2-chloro-6-
methoxybenzaldehyde as the electrophile presents a significant challenge: aryl chlorides are

inherently less reactive than bromides or iodides in the oxidative addition step of the catalytic

cycle.[4] This is compounded by the steric hindrance from the ortho-methoxy group.

Success hinges on using a highly active catalyst system. Modern systems employing bulky,

electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) or N-heterocyclic carbenes

(NHCs) are essential to facilitate the difficult oxidative addition of the aryl chloride to the Pd(0)

center and promote the subsequent reductive elimination.[3][4]

Pd(0)L₂

Ar-Pd(II)L₂-Cl

Ar-Pd(II)L₂-Ar'

 Transmetalation

 Reductive
 Elimination

Biaryl Product
(Ar-Ar')

2-Chloro-6-methoxybenzaldehyde
(Ar-Cl)

 Oxidative
 Addition

Ar'-B(OH)₂ Base (e.g., K₃PO₄)
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Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Protocol: Synthesis of a Biaryl Benzaldehyde
This protocol provides a robust starting point for coupling with various arylboronic acids.

Optimization for each specific coupling partner is recommended.[3]

Materials:

2-Chloro-6-methoxybenzaldehyde

Arylboronic acid (e.g., 4-methylphenylboronic acid)

Palladium(II) acetate [Pd(OAc)₂]

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

Potassium phosphate (K₃PO₄), finely ground

Anhydrous Toluene

Degassed Water

Procedure:

Reaction Setup:

To a dry Schlenk flask equipped with a magnetic stir bar, add 2-chloro-6-
methoxybenzaldehyde (1.0 equiv.), the arylboronic acid (1.5 equiv.), Pd(OAc)₂ (2-5

mol%), SPhos (4-10 mol%), and K₃PO₄ (3.0 equiv.).

Seal the flask, and thoroughly purge with an inert gas (Argon or Nitrogen) for at least 15

minutes. This is critical to prevent catalyst deactivation.[4]

Reaction Execution:
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Under a positive pressure of inert gas, add anhydrous toluene and a small amount of

degassed water (e.g., toluene/water 10:1 v/v) via syringe.

Heat the reaction mixture to 100-110 °C with vigorous stirring.

Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed.

Workup and Purification:

Cool the reaction to room temperature and dilute with ethyl acetate.

Wash the mixture with water and then with brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to yield the desired

biaryl benzaldehyde.
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Figure 3: A typical experimental workflow for organic synthesis.

Application III: Chalcone Synthesis via Claisen-
Schmidt Condensation
The Claisen-Schmidt condensation, a type of aldol condensation, is a reliable method for

synthesizing chalcones (1,3-diphenyl-2-propen-1-ones) by reacting an aromatic aldehyde with

an acetophenone in the presence of a base.[16] These chalcone scaffolds are precursors to

flavonoids and are prevalent in many biologically active compounds, exhibiting activities such

as anticancer and antimicrobial properties.[17]

Using 2-chloro-6-methoxybenzaldehyde, the reaction proceeds by the formation of an

enolate from the acetophenone, which then acts as a nucleophile, attacking the aldehyde's

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b1589374?utm_src=pdf-body-img
https://pim-resources.coleparmer.com/data-sheet/3094pico1-aldo-condensation.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6268294/
https://www.benchchem.com/product/b1589374?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


carbonyl carbon. Subsequent dehydration yields the α,β-unsaturated carbonyl system

characteristic of chalcones.

Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(2-
chloro-6-methoxyphenyl)prop-2-en-1-one
Materials:

2-Chloro-6-methoxybenzaldehyde

4'-Hydroxyacetophenone

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

Methanol or Ethanol

Dilute Hydrochloric Acid (HCl)

Procedure:

Reaction Setup:

In a round-bottom flask, dissolve 4'-hydroxyacetophenone (1.0 equivalent) and 2-chloro-
6-methoxybenzaldehyde (1.0 equivalent) in methanol.

Prepare a solution of KOH (3.0 equivalents) in methanol and cool it in an ice bath.

Reaction Execution:

Slowly add the cooled methanolic KOH solution to the stirred solution of the aldehyde and

ketone at room temperature.

A color change and/or the formation of a precipitate often indicates reaction progress.

Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

Workup and Purification:
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Pour the reaction mixture into a beaker of crushed ice and water.

Acidify the mixture by slowly adding dilute HCl until it is acidic to litmus paper (pH ~2-3).

This will precipitate the product.

Collect the solid product by vacuum filtration and wash thoroughly with cold water to

remove inorganic salts.

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the

pure chalcone.

Conclusion
2-Chloro-6-methoxybenzaldehyde is a testament to the power of substituent effects in

directing chemical reactivity. Its unique electronic and steric profile makes it an invaluable tool

for synthetic chemists. While its hindered nature requires careful optimization of reaction

conditions, particularly in cross-coupling and olefination reactions, it provides access to a

diverse range of complex scaffolds. The protocols outlined in this guide serve as a robust

foundation for researchers aiming to leverage this versatile building block in their synthetic

endeavors, from fundamental research to the development of next-generation pharmaceuticals

and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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